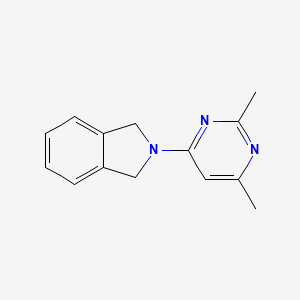

2-(2,6-Dimethylpyrimidin-4-yl)isoindoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,6-Dimethylpyrimidin-4-yl)isoindoline” is a chemical compound with the molecular formula C14H15N3. It is a derivative of isoindoline, a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Aplicaciones Científicas De Investigación

Photophysical Properties and pH-Sensing Applications

Compounds like 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione exhibit significant solid-state fluorescence and solvatochromism due to their twisted geometries and molecular conformations in different solvents. These properties are beneficial for developing novel colorimetric pH sensors and logic gates, highlighting the potential of these compounds in analytical applications and materials science (Yan et al., 2017).

NMR Studies and Tautomerism

The tautomerism and nuclear magnetic resonance (NMR) characteristics of phthalic imidine derivatives, closely related to the structure of interest, have been studied to understand their chemical behavior in solution. These studies provide insight into the molecular structures and potential applications of these compounds in chemical analysis (Spiessens & Anteunis, 2010).

Antifungal Effects

Derivatives containing the 2,6-dimethylpyrimidin-4-yl moiety have shown effectiveness against certain types of fungi, such as Aspergillus terreus and Aspergillus niger. This suggests their potential as antifungal agents, contributing to the development of new treatments for fungal infections (Jafar et al., 2017).

Synthesis and Biological Activity of Isoindoline Derivatives

Isoindoline compounds, including those related to 2-(2,6-Dimethylpyrimidin-4-yl)isoindoline, have been synthesized and evaluated for their biological activities. These studies have explored their potential in pharmacological applications, particularly concerning their antiproliferative effects on various cell lines, indicating their relevance in medical research and drug development (Sović et al., 2011).

Chemistry and Cyclization Reactions

Cyclization reactions involving cyanamides and compounds like 2-(4,6-dimethylpyrimidin-2-yl)isoindoline lead to the formation of various heterocyclic derivatives. These chemical transformations are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science (Shikhaliev et al., 2008).

Propiedades

IUPAC Name |

2-(2,6-dimethylpyrimidin-4-yl)-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-7-14(16-11(2)15-10)17-8-12-5-3-4-6-13(12)9-17/h3-7H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSCFRFHXZYKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)

![4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2631756.png)

![6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole](/img/structure/B2631760.png)

![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2631763.png)

![3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide](/img/structure/B2631770.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2631775.png)